molecular formula C17H22N4O4S B3000207 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-46-1

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue B3000207
Numéro CAS: 685837-46-1
Poids moléculaire: 378.45
Clé InChI: TZJLTYONTCJLOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mécanisme D'action

The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. These enzymes are overexpressed in cancer cells and play a crucial role in the growth and survival of cancer cells. Inhibition of these enzymes leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. Additionally, it has been reported to exhibit low toxicity and high selectivity towards cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is its potential as a selective anticancer agent. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for further development. However, one of the limitations is its complex synthesis method, which may limit its scalability for large-scale production.

Orientations Futures

There are several future directions for the research and development of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One potential direction is the optimization of its synthesis method to improve scalability and reduce costs. Another direction is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to investigate its potential applications in other fields, such as neurology and immunology.
Conclusion:
In conclusion, 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its complex synthesis method, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development. Further studies are needed to optimize its synthesis method, develop more potent analogs, and investigate its potential applications in other fields.

Méthodes De Synthèse

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-cyclohexyl-N-methylsulfamide and 4-aminobenzamide. The final product is obtained after purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

Propriétés

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLTYONTCJLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.